molecular formula C4H10O2 B1210203 2-Methyl-1,3-propanediol CAS No. 2163-42-0

2-Methyl-1,3-propanediol

Cat. No.: B1210203
CAS No.: 2163-42-0
M. Wt: 90.12 g/mol
InChI Key: QWGRWMMWNDWRQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-1,3-propanediol (MPD) is a low molecular weight, colorless glycol . It is primarily used in polymer and coating applications It interacts with other substances in its applications, acting as a solvent, emulsifier, and moisturizer .

Mode of Action

In its applications, MPD acts as a solvent, allowing for the even distribution of other ingredients in a formulation for maximum product benefits . It can enhance the absorption of ingredients such as salicylic acid for better penetration and efficacy . It also boosts the action of preservatives, which may help in using fewer or low-concentration preservatives in a formulation .

Biochemical Pathways

For instance, it is used in the preparation of solid polymer electrolytes for lithium metal batteries . It is also used to obtain methyl methacrylate (a precursor for polymethyl methacrylate glass) via a partial oxidation process . In this process, oxygen reacts with 2MPDO to form 3-hydroxy-2-methylpropanal, which dehydrates to methacrolein and finally reacts with oxygen to form methacrylic acid .

Pharmacokinetics

MPD is readily and reliably absorbed from the gastrointestinal canal . The log Kow of -0.6 suggests partitioning to aqueous phases with a low concern for possible bioaccumulation . It has a boiling point of 123-125 °C/20 mmHg and a melting point of -91 °C .

Result of Action

In cosmetic and personal care products, MPD has mild hydrating properties that can leave a smooth, dewy finish on the skin . This helps to provide moisture, especially to aging skin which is more prone to transepidermal water loss . It also helps control the formulation’s viscosity and wets pigments in decorative cosmetics .

Action Environment

The introduction of the methyl group with a hydrogen atom alters the thermal behavior and gas barrier properties of copolyesters . The glass temperature (Tg) and the melting temperature ™ decrease as the this compound (MPO) content increases . MPD is an ecologically safe ingredient that is biodegradable by aerobic microorganisms and exhibits low aquatic toxicity .

Preparation Methods

2-Methyl-1,3-propanediol can be synthesized through several methods:

    Hydroformylation of Allyl Alcohol: The raw material propylene oxide is isomerized to allyl alcohol.

    Reaction with Acrolein: Acrolein reacts with an aliphatic diol to form a cyclic acetal. This cyclic acetal undergoes hydroformylation in the presence of a rhodium complex catalyst to produce linear and branched aldehydes.

Chemical Reactions Analysis

2-Methyl-1,3-propanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, rhodium complex catalysts, and various acids and bases. The major products formed from these reactions include aldehydes, acids, and polyesters .

Comparison with Similar Compounds

2-Methyl-1,3-propanediol is similar to other glycols such as propylene glycol, butylene glycol, and glycerin. it has unique properties that make it a preferred choice in certain applications:

Properties

IUPAC Name

2-methylpropane-1,3-diol
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InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID3029231
Record name 2-Methylpropane-1,3-diol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Very faintly yellow-green liquid; [MSDSonline]
Record name 1,3-Propanediol, 2-methyl-
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Record name 2-Methyl-1,3-propanediol
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Boiling Point

211 °C
Record name 2-Methyl-1,3-propanediol
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Flash Point

127 °C, 127 °C (261 °F) - closed cup
Record name 2-Methyl-1,3-propanediol
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Solubility

In water, greater than or equal to 3000 mg/L at 25 °C
Record name 2-Methyl-1,3-propanediol
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Density

1.015 g/ cu cm at 25 °C
Record name 2-Methyl-1,3-propanediol
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Vapor Density

3.11
Record name 2-Methyl-1,3-propanediol
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Vapor Pressure

0.02 [mmHg], 2.1X10-2 mm Hg at 25 °C
Record name 2-Methyl-1,3-propanediol
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

2163-42-0
Record name 2-Methyl-1,3-propanediol
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Record name Methylpropanediol
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Record name 1,3-Propanediol, 2-methyl-
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Record name 2-Methylpropane-1,3-diol
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Record name 1,3-Propanediol, 2-methyl
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Melting Point

-91 °C
Record name 2-Methyl-1,3-propanediol
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Synthesis routes and methods I

Procedure details

The invention relates to the preparation of tetrahydrofuran. In particular, a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal is hydrogenated in the presence of a supported transition metal catalyst to give tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as minor products.
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Synthesis routes and methods II

Procedure details

hydrogenating an aqueous solution containing 4-hydroxybutanal and 3-hydroxy-2-methylpropanal in the presence of a palladium compound supported on a zeolite-type catalyst support to produce tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as the minor products.
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Synthesis routes and methods III

Procedure details

420 ml of the solution containing 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was charged to a stainless jacket-stirring reactor equipped with a metal powder-sintered filtering core followed by adding 9.38 g of the thus-obtained hydrogenation catalyst (65% of which has a granularity less than 50 μm). A temperature in the reactor was controlled at 115° C. and a pressure in the reactor was maintained at 60 kg/cm2G by the supply of hydrogen to effect hydrogenation for 2 hours under stirring. After the supply of hydrogen was cut off, the stirring was stopped and the solution was set still for 30 minutes to precipitate the catalyst. The solution was filtrated via the filtering core by the hydrogen pressure in the reactor, then about 400 ml of the top layer of the solution was removed and analyzed by gas chromatograph to obtain a result of 16.64 wt % of 1,4-butanediol, 3.25 wt % of 2-methyl-1,3-propanediol, 80.11 wt % of other reactants and water. Another 400 ml aqueous solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was then added to the reactor and subjected to hydrogenation for 2 hours under the same condition. This process was repeated for 50 batches. The conversion thereof was maintained consistently at about 95-98%, which was calculated by the results obtained from gas chromatograph (GC) according to the following equation: ##EQU1## wherein HBA1 represents the concentration of the solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal obtained ma GC analysis before hydrogenation; and
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Synthesis routes and methods IV

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Synthesis routes and methods V

Procedure details

Alternatively, at least a portion of the 4-acetoxybutyraldehyde reaction product may be preferably converted to produce tetrahydrofuran (THF). Preferably, the 4-acetoxybutyraldehyde is hydrogenated to produce 4-acetoxybutanol, which then is dehydroacetoxylated to produce THF. The hydrogenation to produce 4-acetoxybutanol is preferably conducted according to the conditions described above. The 4-acetoxybutanol can then undergo a dehydroacetoxylation reaction to produce THF and acetic acid. The dehydroacetoxylation step is preferably performed at temperatures in the range of from 20 to 300° C. in the presence of a dehydroacetoxylation catalyst, such as silica, silica-alumina, and/or tungsten oxide. A final hydrolysis step may be performed to convert any 3-acetoxy-2-methylpropanol, formed by the hydrogenation of 3-acetoxy-2-methylpropionaldehyde, to 2-methyl-1,3-propanediol (MPD)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-propanediol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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